Molecular weight and formula of ((S)-1-carboxyethyl)-D-phenylalanine HCl
Molecular weight and formula of ((S)-1-carboxyethyl)-D-phenylalanine HCl
This guide details the physicochemical properties, structural logic, and synthesis pathways for ((S)-1-carboxyethyl)-D-phenylalanine HCl . This compound represents a specific diastereomer of the N-substituted amino acid class often utilized as chiral building blocks in peptidomimetic drug design (e.g., ACE inhibitors) and as standards in stereoselective analysis.
Core Molecular Identity
The compound is a secondary amine derivative formed by the N-alkylation of D-phenylalanine with a chiral propionic acid moiety (equivalent to an alanine residue).
Physicochemical Data Table
| Property | Value | Notes |
| Chemical Name | N-((S)-1-Carboxyethyl)-D-phenylalanine hydrochloride | Systematic IUPAC naming |
| Free Acid Formula | Neutral species | |
| Salt Formula | Hydrochloride salt | |
| Free Acid MW | 237.25 g/mol | Monoisotopic mass: ~237.10 |
| Salt MW | 273.71 g/mol | Assumes anhydrous 1:1 stoichiometry |
| Stereochemistry | (S) at carboxyethyl; (R) at phenylalanine | D-Phe is (R)-2-amino-3-phenylpropanoic acid |
| Functional Groups | Secondary Amine, Dicarboxylic Acid, Phenyl Ring | Amphoteric nature |
Structural Representation
The molecule consists of a central secondary amine nitrogen bonded to two chiral centers:
-
The
-carbon of the D-phenylalanine backbone (R-configuration). -
The
-carbon of the (S)-1-carboxyethyl group (S-configuration).
SMILES (Isomeric): CO)NC(=O)O.Cl (Note: D-Phenylalanine corresponds to the (R) stereocenter, represented here as [C@H] when prioritized correctly, while the (S)-carboxyethyl group is also [C@H] in this context dependent on priority rules, but explicitly defined as S and D in the name.)
Structural Analysis & Stereochemistry
Understanding the stereochemical relationship is critical for applications in chiral resolution and receptor binding.
Stereochemical Configuration[5][8]
-
D-Phenylalanine Moiety: Provides the rigid hydrophobic benzyl side chain. In biological systems, D-amino acids often confer resistance to enzymatic degradation (proteolysis).
-
((S)-1-Carboxyethyl) Moiety: Mimics an L-Alanine residue.
-
Diastereomeric Nature: Because the molecule contains two chiral centers of defined but opposite/specific orientation ((S) and (D)/(R)), it is a diastereomer . It has distinct physical properties (solubility, NMR spectra) compared to its enantiomer (R, L) or its diastereomer (S, L).
Graphviz: Structural Connectivity
The following diagram illustrates the logical assembly of the molecule from its precursors.
Caption: Synthesis logic flow showing the convergence of two chiral precursors into the final diastereomeric salt.
Synthesis Protocols
The synthesis of N-carboxyalkyl amino acids (often called "opines" in natural product chemistry) is typically achieved via Reductive Amination or Nucleophilic Substitution .
Method A: Reductive Amination (Preferred for Diastereocontrol)
This method couples D-Phenylalanine with Pyruvic acid. The stereochemistry at the new chiral center (the carboxyethyl group) is determined by the catalyst or chiral auxiliaries, though a racemic mixture at the new center is common without specific chiral catalysts. Separation of diastereomers is then required.
-
Reagents: D-Phenylalanine, Pyruvic Acid, Sodium Cyanoborohydride (
). -
Solvent: Methanol/Water (1:1).
-
Procedure:
-
Dissolve D-Phe and Pyruvic acid (1.2 eq) in solvent.
-
Adjust pH to ~6-7 to facilitate Schiff base formation.
-
Add
slowly. Stir for 12-24h. -
Purification: The product is a mixture of (S,D) and (R,D) diastereomers. Use Ion Exchange Chromatography (Dowex 50) or Preparative HPLC to isolate the ((S)-1-carboxyethyl)-D-Phe isomer.
-
Salt Formation: Dissolve isolated free acid in minimal water, add concentrated HCl, and lyophilize.
-
Method B: Nucleophilic Substitution ( )
This method uses an optically active halo-acid to invert configuration, theoretically providing higher stereospecificity.
-
Reagents: D-Phenylalanine, (R)-2-Bromopropionic acid.
-
Mechanism:
displacement of the bromide by the amine of D-Phe. -
Stereochemistry: The (R)-bromo acid yields the (S)-carboxyethyl configuration upon inversion.
-
Conditions: Basic conditions (NaOH,
) are required to deprotonate the amine, but this risks racemization. Mild bases ( in DMF) are preferred.
Analytical Characterization
To validate the identity of ((S)-1-carboxyethyl)-D-phenylalanine HCl , researchers must confirm both the connectivity and the diastereomeric purity.
Mass Spectrometry (ESI-MS)
-
Expected [M+H]+: 238.11 m/z (Free acid mass + Proton).
-
Fragmentation Pattern:
-
Loss of COOH groups (-45 Da).
-
Tropylium ion peak (
) at m/z 91 (characteristic of Phenylalanine).
-
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing diastereomers.
-
1H NMR (D2O):
-
Aromatic Region: Multiplet at 7.2–7.4 ppm (5H, Phenyl ring).
- -CH (Phe): Triplet or dd at ~3.8 ppm.
- -CH (Carboxyethyl): Quartet at ~3.5 ppm (coupled to methyl).
-
Methyl Group: Doublet at ~1.4 ppm.
-
-
Differentiation: The chemical shifts of the
-protons and the methyl group will differ between the (S,D) and (R,D) diastereomers due to different magnetic environments.
Applications in Drug Development
This molecule serves as a specialized scaffold in medicinal chemistry:
-
ACE Inhibitor Synthesis: The N-carboxyalkyl-dipeptide motif is the pharmacophore for Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Enalapril, Ramipril). While commercial drugs often use the L-L configuration, D-isomers are used to probe the stereoselectivity of the enzyme's active site (
vs pockets). -
Peptidomimetics: Introduction of the carboxyethyl group reduces conformational flexibility and increases resistance to aminopeptidases.
-
Chiral Resolution: Used as a chiral selector in ligand-exchange chromatography.
References
-
PubChem. 1-Carboxyethylphenylalanine | C12H15NO4.[1] National Library of Medicine.[2] Available at: [Link]
